3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol
Description
IUPAC Nomenclature and Heterocyclic Ring System Classification
The compound 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol (CAS: 844854-37-1) is a polycyclic heteroaromatic system comprising three fused rings: pyrazolo, triazolo, and pyrimidine. Its IUPAC name is derived through systematic prioritization of parent rings and substituents:
- Parent ring identification : The pyrimidine ring serves as the base structure due to its higher priority in the fused system.
- Fusion notation : The pyrazolo[5,4-d] ring is fused to the pyrimidine at positions 5 and 4 (denoted by the [5,4-d] suffix), while the triazolo[4,3-e] ring is fused at positions 4 and 3 (denoted by [4,3-e]).
- Substituent numbering :
The molecular formula is C₁₂H₆Cl₂N₆S , with a molecular weight of 337.19 g/mol . The SMILES notation (SC₁=NN=C₂C₃=C(N=CN₁₂)N(C₁=CC=C(Cl)C(Cl)=C₁)N=C₃ ) confirms the connectivity and substituent positions.
Heterocyclic Classification :
| Ring System | Ring Size | Heteroatoms | Aromaticity |
|---|---|---|---|
| Pyrimidine | 6-membered | 2N at 1,3 | Aromatic |
| Pyrazolo[5,4-d] | 5-membered | 2N at 1,2 | Aromatic |
| Triazolo[4,3-e] | 5-membered | 3N at 1,2,4 | Aromatic |
The fused system exhibits extended π-conjugation, stabilized by the planar arrangement of heteroatoms.
Molecular Geometry and Conformational Analysis
The compound adopts a nearly planar geometry due to sp² hybridization across all fused rings, as evidenced by crystallographic data from analogous pyrazolo-triazolo-pyrimidine systems. Key structural features include:
Bond Lengths and Angles :
Conformational Flexibility :
- The 3,4-dichlorophenyl group exhibits restricted rotation due to steric interactions with the fused triazolo ring.
- The thiol group at position 7 adopts a trans conformation relative to the pyrimidine ring to minimize lone pair repulsion.
Computational studies (DFT/B3LYP-6-311G) on similar systems predict a HOMO-LUMO gap of **4.2–4.8 eV , indicating high stability and limited reactivity in the ground state.
Electron Delocalization in Fused Pyrazolo-Triazolo-Pyrimidine Systems
The fused ring system exhibits extensive electron delocalization, as demonstrated by UV-Vis spectroscopy and computational analyses:
Electronic Transitions :
| Transition Type | λₘₐₓ (nm) | Solvent | Assignment |
|---|---|---|---|
| π→π* | 270–290 | DMF | Aromatic core excitation |
| n→π* | 320–340 | Dioxane | Lone pair (S, N) to π* |
Key Delocalization Features :
- Aromatic Stabilization : The 10π-electron system across the fused rings satisfies Hückel’s rule, with resonance contributors showing equal charge distribution.
- Substituent Effects :
Charge Distribution (Natural Bond Orbital Analysis) :
| Atom | Charge (e) |
|---|---|
| Pyrimidine N1 | -0.45 |
| Triazolo N4 | -0.38 |
| Thiol S7 | -0.12 |
| Cl (phenyl) | -0.18 |
Data from analogous compounds show that delocalization enhances thermal stability (decomposition >300°C) and redox activity, with oxidation potentials near +1.2 V vs. SCE .
Properties
Molecular Formula |
C12H6Cl2N6S |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione |
InChI |
InChI=1S/C12H6Cl2N6S/c13-8-2-1-6(3-9(8)14)20-10-7(4-16-20)11-17-18-12(21)19(11)5-15-10/h1-5H,(H,18,21) |
InChI Key |
VLPFLNHVXIAKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol typically follows a modular approach, with the sequential construction of the heterocyclic rings followed by appropriate functionalization. The general synthetic pathway can be divided into four major stages:
Formation of the Pyrazole Core
The initial step involves the formation of a suitably substituted pyrazole core, which serves as the foundation for the construction of the fused heterocyclic system. This typically begins with the reaction of a hydrazine derivative with a β-dicarbonyl compound to establish the pyrazole ring.
Construction of the Triazole Ring
The second stage involves the formation of the triazole ring fused to the pyrazole moiety. This can be achieved through various approaches, including the transformation of amino-functionalized pyrazoles to triazole systems through reaction with appropriate reagents.
Pyrimidine Ring Formation
The pyrimidine ring is subsequently constructed to complete the core tricyclic system. This typically involves the cyclization of appropriate intermediates containing reactive functional groups that facilitate ring closure under specific reaction conditions.
Introduction of the 3-(3,4-Dichlorophenyl) Substituent and 7-Thiol Group
Detailed Synthetic Pathways
Multi-Step Synthetic Approach
A comprehensive multi-step approach for the synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol involves the following sequence of reactions:
Synthesis of 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol Intermediate
The synthesis begins with the preparation of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, a key building block for the construction of the triazole moiety:
- React 3,4-dichlorobenzoic acid with hydrazine hydrate to form 3,4-dichlorobenzohydrazide
- Treat the resultant hydrazide with carbon disulfide in basic conditions to form potassium dithiocarbazate
- Cyclize with hydrazine hydrate to yield 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol
Formation of the Pyrazolo-Triazole Core
The pyrazolo-triazole core is constructed through the reaction of the previously synthesized intermediate with an appropriate β-dicarbonyl compound:
- React 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with a β-dicarbonyl compound (e.g., 3-oxo-3-phenylpropanenitrile) in glacial acetic acid
- Carry out the reaction under reflux conditions for 4-6 hours
- Isolate the pyrazolo-triazole core structure through precipitation and filtration
Completion of the Pyrazolo-Triazolo-Pyrimidine Scaffold
The pyrimidine ring is subsequently formed to complete the tricyclic scaffold:
- React the pyrazolo-triazole intermediate with an appropriate reagent (e.g., formamidine acetate or triethyl orthoformate) in dimethylformamide
- Conduct the reaction at elevated temperature (120-140°C) for 8-12 hours
- Isolate the resulting pyrazolo-triazolo-pyrimidine core structure
Introduction of the Thiol Group at Position 7
The thiol functionality at position 7 is introduced through the following steps:
- React the pyrazolo-triazolo-pyrimidine intermediate with a thionation agent (e.g., phosphorus pentasulfide or Lawesson's reagent) in anhydrous conditions
- Alternatively, use thiourea as a thiol donor in the presence of a catalytic amount of HCl
- Purify the product through column chromatography or recrystallization
Alternative Synthetic Route via Thiol-Modified Intermediates
An alternative approach involves the synthesis of thiol-bearing intermediates before the construction of the complete heterocyclic system:
Preparation of 4-Amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- React 3,4-dichlorobenzoic acid with thiosemicarbazide in phosphorus oxychloride
- Cyclize the intermediate in basic conditions to form 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Construction of the Complete Heterocyclic System
Catalytic Methods for Enhanced Synthesis
Catalytic approaches can significantly improve the efficiency of the synthetic process:
Copper-Catalyzed Coupling for Thiol Incorporation
- Employ copper-mediated Chan-Lam coupling for the incorporation of the thiol group
- Use copper(II) acetate as the catalyst in the presence of an appropriate base (e.g., pyridine or triethylamine)
- Conduct the reaction under mild conditions (room temperature to 50°C) in an appropriate solvent such as dichloromethane or dioxane
Reaction Conditions and Parameters
The synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol requires careful control of reaction conditions to ensure optimal yield and purity. The following table summarizes the key parameters for each synthetic stage:
| Synthetic Stage | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Expected Yield (%) |
|---|---|---|---|---|---|---|
| Triazole formation | 3,4-dichlorobenzohydrazide, CS₂, KOH | Ethanol | 70-80 | 4-6 | KOH | 75-85 |
| Pyrazole formation | β-dicarbonyl compound | Acetic acid | 100-110 | 4-6 | Catalytic HCl | 65-75 |
| Pyrimidine cyclization | Formamidine acetate or triethyl orthoformate | DMF | 120-140 | 8-12 | - | 60-70 |
| Thiol incorporation | P₂S₅ or Lawesson's reagent | Toluene or THF | 80-100 | 3-5 | - | 50-60 |
| Copper-catalyzed thiolation | Thiourea derivatives | DCM | 25-50 | 2-4 | Cu(OAc)₂, Et₃N | 70-80 |
Spectroscopic Characterization and Structure Confirmation
The structure of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol can be confirmed through various spectroscopic techniques:
¹H NMR Spectroscopy
Characteristic signals in the ¹H NMR spectrum include:
¹³C NMR Spectroscopy
Key carbon signals include:
IR Spectroscopy
Characteristic IR absorption bands include:
Mass Spectrometry
Mass spectrometric analysis typically shows:
- Molecular ion peak corresponding to the molecular weight of the compound
- Characteristic fragmentation pattern showing loss of thiol group and cleavage of the heterocyclic system
Mechanistic Considerations
Triazole Ring Formation
The formation of the triazole ring typically follows a mechanism involving nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. The presence of the 3,4-dichlorophenyl group can influence the reactivity of the intermediates due to its electron-withdrawing nature.
Thiol Group Introduction
The incorporation of the thiol group at position 7 can follow different mechanistic pathways depending on the method employed:
When using thionation agents like P₂S₅, the mechanism involves the conversion of a carbonyl group to a thiocarbonyl, followed by appropriate functional group transformations.
In the case of copper-catalyzed thiolation, the mechanism typically involves the formation of a copper-thiolate complex, followed by reductive elimination to form the carbon-sulfur bond.
Purification and Isolation Techniques
The purification and isolation of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol typically involve the following techniques:
Column Chromatography
Column chromatography using silica gel as the stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) is commonly employed for the purification of intermediate and final products.
Recrystallization
Recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile, often with the addition of water as an anti-solvent, is an effective method for obtaining high-purity crystalline product.
Monitoring of Reaction Progress and Product Purity
Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress and assess product purity. HPLC analysis may also be employed for more precise determination of purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic chlorines can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacology: It is studied for its potential to induce apoptosis and alter cell cycle progression in cancer cells.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol involves:
CDK2 Inhibition: The compound inhibits CDK2/cyclin A2, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Molecular Targets: The primary molecular target is CDK2, a key regulator of the cell cycle.
Pathways Involved: The inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Compound 1 : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
- Core structure : Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine.
- Substituents: 4-Methoxyphenyl, phenyl groups, and a thiadiazinone moiety.
- Key differences : Replaces the pyrazolo-triazolo-pyrimidine core with a pyrrolo-thiazolo-pyrimidine system, reducing nitrogen density but introducing sulfur .
Compound 2 : 7-(3,4-Dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (Y020-3549)
Compound 3 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 and 8 from )
- Core structure : Isomeric pyrazolo-triazolo-pyrimidine systems.
- Substituents : Varied aryl and hydrazine groups.
- Key differences : Positional isomerism in the triazole ring affects π-stacking interactions and thermal stability .
Functional Group and Reactivity Comparisons
Key observations :
- Electron-withdrawing groups : The 3,4-dichlorophenyl group in the target compound and Y020-3549 increases electrophilicity compared to methoxy-substituted analogues .
- Thiol vs. lactam : The target compound’s thiol group offers distinct redox and coordination chemistry, whereas Y020-3549’s lactam carbonyl enhances polarity .
Biological Activity
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique structural combination of a pyrazolo[5,4-d]pyrimidine core with a triazolo[4,3-e]pyrimidine ring and a thiol group at the 7th position. The presence of the 3,4-dichlorophenyl group enhances its chemical properties and biological activities.
The primary biological activity of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol is attributed to its inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, its inhibition leads to:
- Suppression of cell proliferation
- Induction of apoptosis in cancer cells
This mechanism makes the compound a promising candidate for targeted cancer therapy as it selectively acts against tumor cells while sparing normal cells.
Anticancer Properties
Research has shown that the compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that treatment with 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol resulted in reduced proliferation rates in various cancer cell lines. Specifically, it was effective against gastric cancer cell lines like MGC-803 by inhibiting the activity of lysine-specific demethylase 1 (LSD1), which is often overexpressed in malignant tumors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of the thiol group and the 3,4-dichlorophenyl moiety plays a pivotal role in enhancing the compound's biological activity. The following table summarizes some related compounds and their observed biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-7-methylpyrazolo[3,4-d]pyrimidine | Chlorophenyl group | Antimicrobial |
| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Amino group | Antitumor |
| 6-Hydroxypyrazolo[3,4-d]pyrimidine | Hydroxyl group | Anti-inflammatory |
| 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol | Thiol and dichlorophenyl groups | CDK2 inhibition leading to apoptosis |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps often include:
- Formation of the pyrazole ring.
- Cyclization to form the triazole and pyrimidine rings.
- Introduction of the thiol group through specific reagents under controlled conditions.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
